4-Fluoro-2,3-dihydro-1H-inden-1-amine 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 148960-38-7
VCID: VC21157461
InChI: InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
SMILES: C1CC2=C(C1N)C=CC=C2F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

4-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.: 148960-38-7

Cat. No.: VC21157461

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2,3-dihydro-1H-inden-1-amine - 148960-38-7

Specification

CAS No. 148960-38-7
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 4-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Standard InChI Key SIIMRBDZNUKOAC-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C=CC=C2F
Canonical SMILES C1CC2=C(C1N)C=CC=C2F

Introduction

Chemical Properties and Structure

Basic Information

4-Fluoro-2,3-dihydro-1H-inden-1-amine features a molecular formula of C₉H₁₀FN with a molecular weight of 151.18 g/mol . The compound exists as a chiral molecule with an (S)-enantiomer specifically identified in the literature as (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine . This bicyclic aromatic amine features a unique structure that contributes to its chemical and biological properties.

Structural Identifiers

The compound can be identified using various chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine

Identifier TypeValue
IUPAC Name4-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChIInChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Standard InChIKeySIIMRBDZNUKOAC-UHFFFAOYSA-N
SMILESC1CC2=C(C1N)C=CC=C2F
Canonical SMILESC1CC2=C(C1N)C=CC=C2F
CAS Number148960-38-7

The compound is also available as a hydrochloride salt with CAS Number 936220-71-2 and a molecular weight of 187.64 g/mol .

Physical Properties

While comprehensive physical property data is limited in the available literature, some key properties have been documented. The compound is generally stable under standard conditions, making it suitable for various laboratory applications and storage. The hydrochloride salt form enhances solubility in aqueous media, which is beneficial for biological testing and pharmaceutical formulations .

Synthesis Methods

Analytical Confirmation

Analytical techniques commonly employed to confirm the structure and purity of the synthesized compound include:

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry (MS)

  • Infrared spectroscopy (IR)

  • Elemental analysis

These techniques ensure the identity, structural integrity, and purity of the synthesized compound before its application in research or further chemical transformations.

Biological and Pharmaceutical Applications

Pharmaceutical Relevance

The compound belongs to a class of molecules that have been explored for their inhibitory effects on cellular targets. Halogenated indenes have been investigated for their potential effects on enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The presence of the fluorine substituent likely contributes to enhanced lipophilicity and potential metabolic stability, properties often desirable in drug development.

Research Applications

Structure-Activity Relationship Studies

Research on indene derivatives often focuses on their structural modifications to enhance biological potency. Studies on similar compounds have demonstrated that specific structural modifications can significantly improve inhibitory activities against certain enzymes. This highlights the importance of structure-activity relationship studies in optimizing biological efficacy.

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its chiral nature, exemplified by the (S)-enantiomer, suggests potential stereoselectivity in biological interactions, which could be exploited in drug design .

Concentration1 mg5 mg10 mg
1 mM5.3294 mL26.6468 mL53.2935 mL
5 mM1.0659 mL5.3294 mL10.6587 mL
10 mM0.5329 mL2.6647 mL5.3294 mL

This table provides the volumes needed to prepare solutions of specified molarities using different amounts of the compound .

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